molecular formula C25H24N2O3S B2767599 1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline CAS No. 391876-88-3

1-[4-(1,2,3,4-Tetrahydroisoquinoline-2-sulfonyl)benzoyl]-1,2,3,4-tetrahydroquinoline

Cat. No. B2767599
CAS RN: 391876-88-3
M. Wt: 432.54
InChI Key: WYHGMZONZNCCSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .


Synthesis Analysis

In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities . Automated synthesis of these compounds was carried out according to the β-cyanoethyl phosphoramidite scheme via the Staudinger reaction .


Molecular Structure Analysis

The molecular structure of THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules .


Chemical Reactions Analysis

Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates. Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .

Scientific Research Applications

Anticancer Applications

The 1,2,3,4-tetrahydroisoquinoline moiety, a core structure in this compound, has been studied for its potential in anticancer therapy. This class of compounds, including various analogs, has shown potent cytotoxicity against different cancer cell lines, such as breast cancer cells (MCF-7, MDA-MB-231, and Ishikawa). The synthesis approach and the biological activity testing indicate a significant interest in tetrahydroisoquinoline derivatives as prospective anticancer agents, leveraging their cytotoxic properties in targeting cancerous cells (Redda, Gangapuram, & Ardley, 2010).

Antiallergic Activity

Research into quinoline derivatives has uncovered that certain modifications, such as the incorporation of specific substituents, can enhance their antiallergic activity. This is evident in the development of compounds demonstrating increased effectiveness in rat models for passive cutaneous anaphylaxis, suggesting a potential pathway for creating more efficient antiallergic medications (Erickson et al., 1978).

Synthesis and Chemical Properties

The compound's framework facilitates the exploration of its synthesis and chemical properties, including reactions under various conditions to yield derivatives with potentially significant biological activities. Studies have focused on the visible light-promoted synthesis of sulfonylmethyl isoquinoline diones, highlighting advanced methods in organic synthesis that could lead to new drug discovery pathways (Liu et al., 2016). Additionally, research into the sulfonation of hydroxyquinoline derivatives has provided insights into the chemical behavior of these compounds, potentially informing their further application in pharmaceutical development (Smirnov et al., 1972).

Future Directions

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)phenyl]-(3,4-dihydro-2H-quinolin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O3S/c28-25(27-16-5-9-20-7-3-4-10-24(20)27)21-11-13-23(14-12-21)31(29,30)26-17-15-19-6-1-2-8-22(19)18-26/h1-4,6-8,10-14H,5,9,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYHGMZONZNCCSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.